3-Bromo-2',6'-dimethylbenzophenone

Description

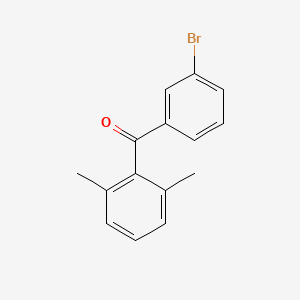

3-Bromo-2',6'-dimethylbenzophenone is a halogenated aromatic ketone characterized by a benzophenone backbone substituted with a bromine atom at the 3-position of one phenyl ring and methyl groups at the 2' and 6' positions of the adjacent ring. This compound belongs to the benzophenone class, which is widely studied for its structural versatility, photophysical properties, and applications in organic synthesis and agrochemicals .

Properties

IUPAC Name |

(3-bromophenyl)-(2,6-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVMOVHSOVOPHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2’,6’-dimethylbenzophenone typically involves the bromination of 2’,6’-dimethylbenzophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an organic solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 3-Bromo-2’,6’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-2’,6’-dimethylbenzophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of 3-Bromo-2’,6’-dimethylbenzophenone can lead to the formation of alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in solvents like ethanol or dimethyl sulfoxide.

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products:

Substitution: Formation of substituted benzophenones.

Oxidation: Formation of benzophenone carboxylic acids or ketones.

Reduction: Formation of benzophenone alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: 3-Bromo-2’,6’-dimethylbenzophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.

Medicine: The compound is explored for its potential therapeutic properties, including its use in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, 3-Bromo-2’,6’-dimethylbenzophenone is used in the manufacture of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2’,6’-dimethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the benzophenone moiety play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Comparison with 4,4'-Dimethylbenzophenone

Key Differences :

- Substituents: 4,4'-Dimethylbenzophenone lacks bromine and features methyl groups at the 4 and 4' positions, whereas 3-Bromo-2',6'-dimethylbenzophenone has a bromine at the 3-position and methyl groups at 2' and 6' .

- Molecular Packing: 4,4'-Dimethylbenzophenone exhibits polymorphism with three distinct crystalline forms due to symmetrical methyl substitution, which facilitates diverse intermolecular interactions.

- Spectroscopic Properties: Deuterium NMR studies on 4,4'-dimethylbenzophenone reveal methyl group chemical shifts at ~0.78 ppm (aromatic) and 0.68 ppm (methyl), while bromine in the 3-Bromo analog would induce deshielding effects, altering NMR and IR profiles .

Table 1: Structural and Physical Properties

Comparison with Metrafenone (3-Bromo-2',3',4',6-tetramethoxy-2,6'-dimethylbenzophenone)

Key Differences :

- Substituents: Metrafenone has additional methoxy groups at 3',4',6 and a methyl at 2, making it more structurally complex. The bromine is retained at the 3-position .

- Bioactivity: Metrafenone is a commercial fungicide targeting powdery mildews, whereas this compound’s bioactivity is undocumented. The methoxy groups in metrafenone enhance its binding to fungal targets, likely through hydrogen bonding and lipophilicity .

- Synthesis: Metrafenone’s synthesis involves multi-step bromination and methoxylation, while the simpler this compound may be synthesized via Friedel-Crafts acylation followed by bromination .

Table 2: Functional Group Impact on Bioactivity

| Compound | Substituents | Application |

|---|---|---|

| This compound | Br, CH₃ | Undocumented |

| Metrafenone | Br, CH₃, OCH₃ (multiple) | Fungicide |

Comparison with Halogenated Benzophenone Derivatives

- 3-Bromo-4-methylbenzophenone: Differs in methyl position (4 vs. 2',6') and lacks the second methyl. Bromination of nitrobenzophenones (e.g., 4-methyl derivatives) suggests similar synthetic routes involving AlCl₃-mediated Friedel-Crafts reactions .

- 2-Amino-5-bromo-2',6'-difluoro benzophenone: Incorporates amino and fluoro groups, enhancing electronic polarization. Such derivatives are explored in pharmaceuticals, contrasting with the non-polar methyl groups in this compound .

Table 3: Electronic Effects of Substituents

Research Findings and Implications

- Synthetic Relevance: Brominated benzophenones are intermediates in natural product synthesis (e.g., dihydrofurans) and organocatalytic reactions .

- Physicochemical Properties: The bromine atom in this compound increases molecular weight and polarizability compared to non-halogenated analogs, influencing solubility and crystallization .

- Antimicrobial Potential: Bromophenol derivatives exhibit antibacterial activity, suggesting that this compound could be a candidate for structure-activity relationship studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.